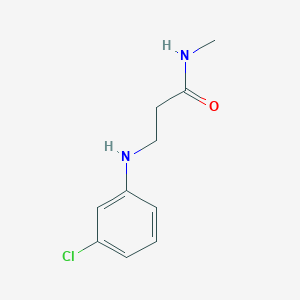![molecular formula C11H12O3 B14420273 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid CAS No. 80220-33-3](/img/structure/B14420273.png)
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is a chemical compound known for its unique structure and properties It features an indane skeleton with a hydroxyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene with an oxidizing agent can yield the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted acetic acid derivatives .
Scientific Research Applications
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyl group and acetic acid moiety play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]propanoic acid
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoic acid
- 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]pentanoic acid
Uniqueness
Compared to similar compounds, 2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid is unique due to its specific structural features and reactivity.
Properties
CAS No. |
80220-33-3 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8,11,14H,5-6H2,(H,12,13)/t8-,11-/m0/s1 |
InChI Key |
YGRMFAVGMGZPOI-KWQFWETISA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)CC(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
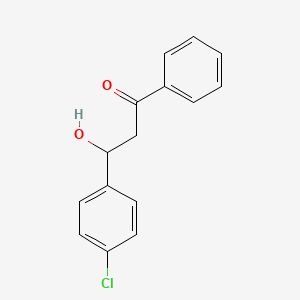

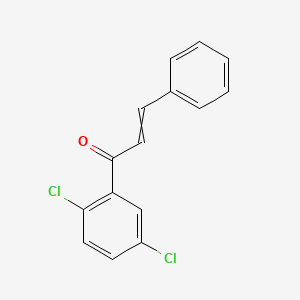
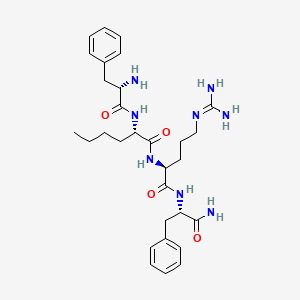
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)


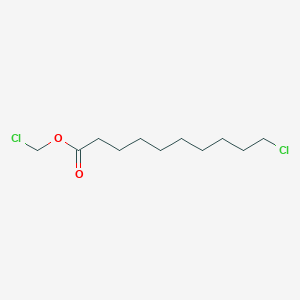
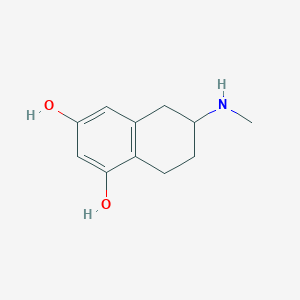
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
